molecular formula C25H28N2O4 B11244627 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

Cat. No.: B11244627
M. Wt: 420.5 g/mol
InChI Key: VLSPWBBAPCLIOY-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzodioxepin ring fused with an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepin ring, followed by the introduction of the indole group through a series of substitution and coupling reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and controlling the reaction parameters ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide include other heterocyclic compounds with similar ring structures, such as:

  • Benzodioxepin derivatives
  • Indole derivatives
  • Other fused ring systems

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzodioxepin and indole moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetamide

InChI

InChI=1S/C25H28N2O4/c1-25(2,3)24(29)19-15-27(20-8-5-4-7-18(19)20)16-23(28)26-14-17-9-10-21-22(13-17)31-12-6-11-30-21/h4-5,7-10,13,15H,6,11-12,14,16H2,1-3H3,(H,26,28)

InChI Key

VLSPWBBAPCLIOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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